Cortistatin-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

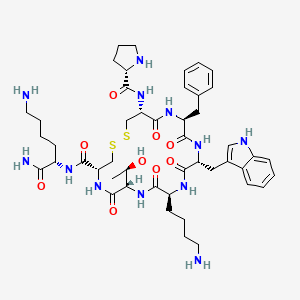

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2S)-pyrrolidine-2-carbonyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H68N12O9S2/c1-27(60)39-47(68)58-38(45(66)53-32(40(50)61)16-7-9-19-48)26-70-69-25-37(57-41(62)33-18-11-21-51-33)46(67)55-35(22-28-12-3-2-4-13-28)43(64)56-36(23-29-24-52-31-15-6-5-14-30(29)31)44(65)54-34(42(63)59-39)17-8-10-20-49/h2-6,12-15,24,27,32-39,51-52,60H,7-11,16-23,25-26,48-49H2,1H3,(H2,50,61)(H,53,66)(H,54,65)(H,55,67)(H,56,64)(H,57,62)(H,58,68)(H,59,63)/t27-,32+,33+,34+,35+,36-,37+,38+,39+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHALUVNIZLPZSZ-BPBAYLLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C5CCCN5)C(=O)NC(CCCCN)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H]5CCCN5)C(=O)N[C@@H](CCCCN)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H68N12O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1009.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Cortistatin-8: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cortistatin-8 is a synthetic cyclic octapeptide that has emerged as a valuable tool in the study of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a). Unlike the structurally related steroidal alkaloids of the cortistatin family, this compound is a neuropeptide analogue designed to selectively interact with the ghrelin receptor system. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, including detailed experimental protocols, quantitative data, and visualizations of its mechanism of action and synthetic workflow.

Discovery and Rationale

The discovery of this compound is rooted in the exploration of the complex interplay between the somatostatin and ghrelin signaling systems. The natural neuropeptide cortistatin exhibits a high degree of structural homology with somatostatin and can bind to all five somatostatin receptor subtypes (SST-Rs). However, unlike somatostatin, cortistatin also demonstrates a significant binding affinity for the ghrelin receptor (GHS-R1a).[1]

This dual activity presented a challenge for researchers aiming to isolate the specific effects of ghrelin receptor modulation. To address this, a synthetic analogue was developed with the goal of eliminating somatostatin receptor activity while preserving ghrelin receptor binding. This endeavor led to the creation of this compound, a synthetic cortistatin-analogue devoid of any significant binding affinity for SST-Rs but capable of binding to the GHS-R1a.[1][2] this compound was thus "discovered" not as a natural product, but as a rationally designed chemical probe to investigate the physiological roles of the ghrelin system without the confounding effects of somatostatin receptor activation.

Physicochemical and Biological Properties

This compound is a cyclic octapeptide with the amino acid sequence Pro-Cys-Phe-Trp-Lys-Thr-Cys-Lys (PCFWKTCK), featuring a disulfide bridge between the two cysteine residues. It acts as a competitive antagonist at the GHS-R1a, counteracting the effects of ghrelin.[3]

| Property | Value | Reference |

| Molecular Formula | C47H68N12O9S2 | |

| Molecular Weight | 1009.25 g/mol | |

| Amino Acid Sequence | PCFWKTCK | |

| Target Receptor | Ghrelin Receptor (GHS-R1a) | |

| Biological Activity | GHS-R1a Antagonist |

Table 1: Physicochemical and Biological Properties of this compound

Synthesis of this compound

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS), a well-established method for the chemical synthesis of peptides. The following is a generalized experimental protocol based on standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

Materials:

-

Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH)

-

Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

1,2-Ethanedithiol (EDT)

-

Water (H2O)

-

Iodine

-

Methanol

-

Diethyl ether

-

Acetonitrile (ACN)

-

Automated peptide synthesizer or manual SPPS reaction vessel

Procedure:

-

Resin Swelling: The Rink Amide resin is swollen in DMF for 1 hour in the reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF (2 x 10 minutes). The resin is then washed thoroughly with DMF and DCM.

-

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) is activated with DIC and OxymaPure® in DMF and coupled to the deprotected resin for 2 hours. Completion of the coupling reaction is monitored using a Kaiser test. The resin is then washed with DMF and DCM.

-

Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence (Cys(Trt), Thr(tBu), Lys(Boc), Trp(Boc), Phe, Cys(Trt), Pro).

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail of TFA/TIS/H2O/EDT (95:2.5:2.5:2.5, v/v/v/v) for 3 hours.

-

Peptide Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold diethyl ether to remove scavengers.

-

Disulfide Bridge Formation (Cyclization): The linear peptide is dissolved in a dilute solution of methanol and water. A solution of iodine in methanol is added dropwise until a persistent yellow color is observed, indicating the formation of the disulfide bridge. The reaction is stirred for 1-2 hours. Excess iodine is quenched by the addition of ascorbic acid solution.

-

Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilization and Characterization: The pure fractions are pooled and lyophilized to obtain the final this compound peptide as a white powder. The identity and purity of the peptide are confirmed by mass spectrometry and analytical HPLC.

Visualizations

Signaling Pathway of Ghrelin Receptor Antagonism by this compound

Caption: Ghrelin receptor (GHS-R1a) signaling pathway and its antagonism by this compound.

Experimental Workflow for the Synthesis of this compound

References

An In-depth Technical Guide to the Structure and Chemical Properties of Cortistatin-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortistatin-8 (CST-8) is a synthetic cyclic octapeptide that has garnered significant interest within the scientific community for its selective antagonist activity at the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1][2] Unlike its parent peptide, cortistatin, which exhibits broad binding affinity for somatostatin receptors, this compound is specifically designed to interact with the ghrelin receptor, making it a valuable tool for studying the physiological roles of the ghrelin system and a potential lead compound in drug development.[3] This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, along with detailed experimental protocols and a visualization of its signaling pathway.

Structure and Chemical Properties

This compound is a synthetic analog of cortistatin, a neuropeptide with high structural homology to somatostatin.[3] The primary structure of this compound is a cyclic peptide with the amino acid sequence Pro-Cys-Phe-Trp-Lys-Thr-Cys-Lys, commonly represented as PCFWKTCK.[2] Key structural modifications distinguish it from native cortistatin, including a D-isomeric form of Tryptophan at position 4 and a disulfide bridge between the Cysteine residues at positions 2 and 7. The C-terminus is an amide. These modifications contribute to its specific pharmacological profile.

Data Presentation: Physicochemical and Biological Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C47H68N12O9S2 | |

| Molecular Weight | 1009.25 g/mol | |

| Amino Acid Sequence | H-Pro-Cys(1)-Phe-D-Trp-Lys-Thr-Cys(1)-Lys-NH2 | |

| CAS Number | 485803-62-1 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble to 2 mg/mL in 20% acetonitrile. Soluble at ≥ 100.9mg/mL in DMSO. | |

| Storage | Desiccate at -20°C | |

| Biological Target | Growth Hormone Secretagogue Receptor 1a (GHS-R1a) | |

| Biological Activity | GHS-R1a Antagonist |

Experimental Protocols

Synthesis and Purification of this compound

Objective: To synthesize and purify this compound peptide for in vitro and in vivo studies.

Methodology:

-

Solid-Phase Peptide Synthesis (SPPS): this compound is synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy. The synthesis is typically performed on a Rink amide resin to generate the C-terminal amide. The synthesis protocol involves sequential coupling of Fmoc-protected amino acids, with the D-Tryptophan residue incorporated at the fourth position.

-

Cleavage and Deprotection: Following the final coupling step, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and scavengers such as triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT).

-

Cyclization: The linear peptide is then subjected to oxidative cyclization to form the disulfide bridge between the two cysteine residues. This is typically achieved by dissolving the crude peptide in a dilute aqueous solution and allowing it to stir in the presence of an oxidizing agent, such as air or hydrogen peroxide, at a slightly alkaline pH.

-

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The crude cyclic peptide is purified using preparative RP-HPLC. A C18 column is commonly employed with a linear gradient of acetonitrile in water, both containing 0.1% TFA. Fractions are collected and analyzed for purity by analytical RP-HPLC and mass spectrometry. The pure fractions are pooled and lyophilized to obtain the final this compound peptide as a white, fluffy powder.

Characterization of GHS-R1a Antagonism

Objective: To determine the antagonistic activity of this compound at the GHS-R1a receptor.

Methodology:

-

Competitive Radioligand Binding Assay:

-

Cell Culture: HEK293 cells stably expressing the human GHS-R1a are cultured in appropriate media.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

-

Binding Assay: The assay is performed in a binding buffer containing a fixed concentration of a radiolabeled ghrelin analog (e.g., [125I]-His9-ghrelin) and increasing concentrations of unlabeled this compound.

-

Incubation and Detection: After incubation, the bound and free radioligand are separated by filtration through a glass fiber filter. The radioactivity retained on the filter is quantified using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

-

-

Ghrelin-Induced Intracellular Calcium Mobilization Assay:

-

Cell Culture and Loading: GHS-R1a expressing cells (e.g., CHO-K1 or HEK293) are seeded in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Protocol: The cells are pre-incubated with varying concentrations of this compound or vehicle control. Subsequently, a fixed concentration of ghrelin is added to stimulate the cells.

-

Signal Detection: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.

-

Data Analysis: The ability of this compound to inhibit the ghrelin-induced calcium signal is quantified, and the concentration that produces 50% inhibition (IC50) is calculated.

-

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by acting as an antagonist at the GHS-R1a, a G-protein coupled receptor. The binding of the endogenous agonist, ghrelin, to GHS-R1a typically initiates a signaling cascade that leads to various physiological responses. This compound competitively binds to the receptor, thereby preventing ghrelin from activating these downstream pathways.

Experimental Workflow: Determining GHS-R1a Antagonism

References

Cortistatin-8: A Technical Guide to its Mechanism of Action at the Ghrelin Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortistatin-8 is a synthetic, cyclic octapeptide analogue of the neuropeptide cortistatin. Unlike the endogenous cortistatin, which exhibits high affinity for both somatostatin receptors (SSTRs) and the ghrelin receptor (GHS-R1a), this compound has been specifically designed to selectively target the GHS-R1a without interacting with SSTRs. This selectivity makes this compound a valuable research tool for elucidating the physiological roles of the ghrelin system, independent of somatostatin signaling. This technical guide provides a comprehensive overview of the mechanism of action of this compound at the ghrelin receptor, including available data on its binding and functional activity, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Antagonism of the Ghrelin Receptor (GHS-R1a)

This compound functions as a competitive antagonist at the growth hormone secretagogue receptor type 1a (GHS-R1a), the primary receptor for the orexigenic hormone ghrelin. By binding to GHS-R1a, this compound blocks the binding of acylated ghrelin, thereby inhibiting its downstream signaling cascades. While its antagonistic properties have been demonstrated in vitro and in animal models, studies in humans have shown a lack of significant modulatory action on either spontaneous or ghrelin-stimulated hormone secretion at the doses tested[1].

Quantitative Data

Currently, publicly available binding affinity data (Ki or IC50 values) for this compound at the GHS-R1a is limited. The primary focus of existing literature has been on its in vivo effects and its selectivity profile.

| Compound | Receptor | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound | GHS-R1a | Not Specified | Not Specified | Not Specified | Data Not Available |

Further research is required to definitively quantify the binding affinity and functional potency of this compound.

Signaling Pathways

The ghrelin receptor (GHS-R1a) is a G-protein coupled receptor (GPCR) that, upon activation by ghrelin, initiates a cascade of intracellular signaling events. This compound, as an antagonist, is expected to inhibit these pathways.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Detailed Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably or transiently expressing the human GHS-R1a.

-

Harvest cells and resuspend in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4, with protease inhibitors).

-

Homogenize the cell suspension using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet with homogenization buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Determine protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

-

Binding Assay:

-

In a 96-well plate, add in order:

-

Assay buffer.

-

Increasing concentrations of unlabeled this compound (or a known GHS-R1a ligand for the standard curve).

-

A fixed concentration of radiolabeled ghrelin (e.g., [¹²⁵I]-His-ghrelin) at a concentration near its Kd.

-

Cell membrane preparation (typically 10-20 µg of protein per well).

-

-

For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of unlabeled ghrelin (e.g., 1 µM).

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a buffer (e.g., 0.5% polyethyleneimine) to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Intracellular Calcium Mobilization

This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key downstream event in GHS-R1a signaling.

Detailed Methodology:

-

Cell Preparation:

-

Plate cells expressing GHS-R1a (e.g., HEK293 or CHO cells) in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 30-60 minutes) at 37°C.

-

Wash the cells with the buffer to remove excess dye.

-

-

Calcium Measurement:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Add varying concentrations of this compound to the wells and incubate for a short period.

-

Add a fixed concentration of ghrelin (typically at its EC80) to stimulate calcium release.

-

Measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the ghrelin-induced response against the logarithm of the this compound concentration.

-

Calculate the IC50 value for the inhibition of calcium mobilization.

-

Functional Assay: cAMP Measurement

This assay determines the effect of an antagonist on the agonist-mediated modulation of cyclic AMP (cAMP) levels. Ghrelin, acting through Gαi/o, can inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Plate cells expressing GHS-R1a in a suitable format (e.g., 96-well plate).

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of ghrelin in the presence of an adenylyl cyclase activator like forskolin (to induce a measurable level of cAMP that can be inhibited).

-

-

cAMP Measurement:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Measure the intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or AlphaScreen.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the percentage of inhibition of the ghrelin-induced decrease in cAMP against the logarithm of the this compound concentration.

-

Calculate the IC50 value for the reversal of ghrelin's inhibitory effect on cAMP production.

-

Conclusion

This compound is a valuable tool for dissecting the physiological functions of the ghrelin system due to its selectivity for the GHS-R1a over somatostatin receptors. While its antagonistic properties have been established in preclinical models, its efficacy in humans remains to be fully elucidated. The lack of comprehensive quantitative data on its binding affinity and functional potency highlights an area for future investigation. The experimental protocols provided in this guide offer a framework for researchers to further characterize the mechanism of action of this compound and similar compounds, ultimately contributing to a deeper understanding of ghrelin receptor pharmacology and its potential as a therapeutic target.

References

The Dichotomous Role of Cortistatin-8 in Growth Hormone Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cortistatin-8 (CST-8), a synthetic octapeptide analog of the neuropeptide cortistatin, has emerged as a critical tool for dissecting the complex regulatory pathways of growth hormone (GH) secretion. Unlike its parent molecule, which exhibits broad receptor affinity, CST-8 is characterized by its selective interaction with the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor, while being devoid of affinity for somatostatin receptors (SST-Rs). This unique binding profile positions CST-8 as a specific modulator of the ghrelin-GHS-R1a axis, offering a means to investigate its distinct contributions to somatotropic function. This technical guide provides an in-depth overview of the current understanding of CST-8's role in GH regulation, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. The evidence presented highlights a complex and often contradictory, dose- and species-dependent activity profile of CST-8, ranging from agonistic to antagonistic effects on GH secretion, thereby underscoring the nuanced nature of GHS-R1a signaling in the pituitary.

Introduction

The regulation of growth hormone (GH) secretion from the anterior pituitary is a finely tuned process governed by a complex interplay of hypothalamic and peripheral signals. The principal stimulatory and inhibitory inputs are mediated by growth hormone-releasing hormone (GHRH) and somatostatin (SST), respectively. The discovery of ghrelin and its receptor, the growth hormone secretagogue receptor type 1a (GHS-R1a), introduced another critical layer of stimulatory control.

Cortistatin (CST), a neuropeptide with high structural homology to somatostatin, adds further complexity as it binds to both somatostatin receptors (SST-Rs) and the GHS-R1a.[1][2] To isolate the specific effects mediated through the ghrelin receptor, the synthetic analog this compound (CST-8) was developed. CST-8 is a truncated form of cortistatin that retains its ability to bind to GHS-R1a but lacks affinity for SST-Rs.[3][4] This makes CST-8 an invaluable pharmacological tool to investigate the physiological roles of the GHS-R1a in isolation from the confounding effects of SST-R activation. This guide will delve into the technical details of CST-8's interaction with the GH regulatory axis.

Molecular Profile and Receptor Binding

CST-8 is a synthetic octapeptide with a primary structure designed to interact specifically with the GHS-R1a. Unlike the full-length cortistatin, CST-8 does not bind to any of the five known somatostatin receptor subtypes.[3] Its principal mechanism of action is centered on its interaction with the GHS-R1a, where it has been primarily characterized as an antagonist.

While a precise dissociation constant (Ki) or half-maximal inhibitory concentration (IC50) for CST-8 binding to GHS-R1a is not consistently reported across literature, studies on the parent molecule, Cortistatin-14, have shown a binding affinity for the human pituitary GHS-R in the micromolar range (4.6-5.4 x 10⁻⁷ mol/l). It is important to note that CST-8's binding and functional activity can exhibit significant species-specific differences.

Quantitative Data on the Effects of this compound on Growth Hormone Secretion

The functional effects of this compound on GH secretion are multifaceted and appear to be highly dependent on the experimental model, species, and the physiological context (i.e., basal versus stimulated secretion). The following tables summarize the key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound on Growth Hormone Secretion

| Species | Experimental Model | Treatment Condition | CST-8 Concentration | Observed Effect on GH Secretion | Reference |

| Pig | Primary Pituitary Cell Culture | Basal | 10⁻¹⁵ M | Stimulatory | |

| Pig | Primary Pituitary Cell Culture | GHRH-stimulated | 10⁻⁷ M | No inhibition of GHRH-stimulated GH release | |

| Pig | Primary Pituitary Cell Culture | Ghrelin-stimulated | 10⁻⁷ M | Additive stimulatory effect with ghrelin | |

| Pig | Primary Pituitary Cell Culture | L-163,255 (nonpeptidyl GHS)-stimulated | 10⁻⁷ M | Counteracted the stimulatory effect | |

| Human | Fetal Pituitary Cells in Culture | Basal | 10 nM (CST-14) | Inhibition up to 65% | |

| Human | GH-secreting Pituitary Adenoma Cells | Basal | 10 nM (CST-14/17) | Inhibition in 6 of 13 adenomas | |

| Human | GH-secreting Pituitary Adenoma Cells | GHRH-stimulated (10 nM) | 100 nM (CST-17) | Suppression of GH response by 30-50% | |

| Human | GH-secreting Pituitary Adenoma Cells | Ghrelin analog-stimulated (10 nM) | 100 nM (CST-17) | Suppression of GH response by 30-50% | |

| Rat | Primary Pituitary Cell Culture | Basal | 1, 10, 100 nM (CST-14) | Dose-dependent stimulation |

Table 2: In Vivo Effects of this compound on Growth Hormone Secretion

| Species | Experimental Model | Treatment Condition | CST-8 Dosage | Observed Effect on GH Secretion | Reference |

| Human | Healthy Volunteers | Spontaneous Secretion | 2.0 µg/kg (IV bolus) or 2.0 µg/kg/h (IV infusion) | No significant modification | |

| Human | Healthy Volunteers | Ghrelin/Hexarelin-stimulated | 2.0 µg/kg (IV bolus) or 2.0 µg/kg/h (IV infusion) | No significant modification | |

| Rat | Anesthetized Male Rats | Basal Secretion | Not specified (CST-14) | Potent inhibition |

Signaling Pathways of this compound in Growth Hormone Regulation

This compound exerts its effects on GH secretion by modulating the signaling cascade of the GHS-R1a in pituitary somatotrophs. The canonical pathway for GHS-R1a activation by its endogenous ligand, ghrelin, involves coupling to the Gαq/11 G-protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The subsequent rise in intracellular Ca²⁺ is a key trigger for GH-containing vesicle fusion and exocytosis.

As a GHS-R1a antagonist, CST-8 is expected to block these downstream effects of ghrelin. However, the high constitutive activity of the GHS-R1a adds a layer of complexity, as the receptor can signal even in the absence of an agonist. Inverse agonists can suppress this basal activity. The varied effects of CST-8, from antagonism to weak agonism, suggest it may act as a biased ligand, differentially affecting various downstream signaling arms or interacting with GHS-R1a heterodimers.

Experimental Protocols

Primary Pituitary Cell Culture for GH Secretion Assays

This protocol is adapted from methodologies described for rodent and human pituitary tissues.

Materials:

-

Pituitary tissue (e.g., from rats, pigs, or human adenomas)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Collagenase (Type I or II)

-

Hyaluronidase

-

DNase I

-

Trypan Blue solution

-

Culture plates (e.g., 24-well or 48-well)

-

Sterile dissection tools

-

Centrifuge

-

CO₂ incubator

Procedure:

-

Aseptically dissect the anterior pituitary gland and place it in ice-cold DMEM.

-

Mince the tissue into small fragments (approximately 1 mm³).

-

Transfer the fragments to a sterile tube containing a digestion solution (e.g., DMEM with 0.25% collagenase, 0.1% hyaluronidase, and 10 µg/mL DNase I).

-

Incubate at 37°C for 45-60 minutes with gentle agitation.

-

Gently triturate the cell suspension with a sterile pipette to further dissociate the tissue into single cells.

-

Filter the cell suspension through a 70-100 µm nylon mesh to remove undigested tissue.

-

Centrifuge the filtrate at 200-300 x g for 5-10 minutes.

-

Resuspend the cell pellet in culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).

-

Determine cell viability and concentration using Trypan Blue exclusion and a hemocytometer.

-

Plate the cells at a desired density (e.g., 1-5 x 10⁵ cells/well) in culture plates.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 48-72 hours to allow for cell attachment and recovery before initiating experiments.

In Vitro GH Secretion Assay

Procedure:

-

After the initial incubation period, gently wash the cultured pituitary cells with serum-free medium.

-

Pre-incubate the cells in serum-free medium for 1-2 hours.

-

Replace the medium with fresh serum-free medium containing the test substances (e.g., CST-8 at various concentrations, GHRH, ghrelin, or vehicle control).

-

Incubate for the desired period (e.g., 30 minutes to 4 hours) at 37°C.

-

Collect the culture medium from each well.

-

Centrifuge the collected medium to remove any detached cells.

-

Store the supernatant at -20°C or -80°C until GH measurement.

-

Quantify the GH concentration in the culture medium using a specific and validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

In Vivo Administration and Blood Sampling in Rodents

This is a generalized protocol for studying the effects of CST-8 on GH secretion in rats.

Materials:

-

Adult male rats (e.g., Sprague-Dawley or Wistar)

-

This compound

-

Vehicle (e.g., sterile saline)

-

Anesthetic (if required)

-

Catheters for intravenous administration and blood sampling (e.g., jugular vein catheter)

-

Syringes and needles

-

Blood collection tubes (containing EDTA or heparin)

-

Centrifuge

Procedure:

-

Acclimatize the animals to the housing conditions for at least one week.

-

If frequent blood sampling is required, surgically implant a chronic indwelling catheter into the jugular vein and allow for a recovery period of several days.

-

On the day of the experiment, connect the catheter to a syringe for blood sampling and another for substance administration.

-

Collect a baseline blood sample.

-

Administer CST-8 or vehicle intravenously as a bolus or continuous infusion at the desired dose.

-

Collect blood samples at specified time points post-administration (e.g., 15, 30, 60, 90, 120 minutes).

-

Immediately place blood samples on ice and then centrifuge at 4°C to separate the plasma.

-

Store the plasma samples at -80°C until GH analysis by RIA or ELISA.

Discussion and Future Directions

The available data on this compound reveal a complex and sometimes paradoxical role in the regulation of GH secretion. While it is generally classified as a GHS-R1a antagonist, in vitro studies in porcine pituitary cells demonstrate a stimulatory effect at very low concentrations. Conversely, in humans, the tested doses of CST-8 failed to show any significant modulatory effect on either basal or ghrelin-stimulated GH release. This discrepancy highlights potential species-specific differences in the pharmacology of the GHS-R1a or in the in vivo disposition of CST-8.

The antagonistic action of CST-8 against a nonpeptidyl GHS in pigs, but not against ghrelin, suggests that CST-8 may be a biased antagonist, selectively blocking the signaling pathways activated by certain GHS-R1a agonists. The high constitutive activity of the GHS-R1a further complicates the interpretation of CST-8's effects, as it could potentially act as an inverse agonist, a neutral antagonist, or a partial agonist depending on the cellular context.

For drug development professionals, the inconsistent effects of CST-8 across species pose a significant challenge for its therapeutic application. Further research is needed to elucidate the precise molecular mechanisms underlying the species-specific and dose-dependent actions of CST-8. This includes detailed studies on its binding kinetics and its impact on GHS-R1a dimerization and downstream signaling pathways, including intracellular calcium mobilization and cAMP production, in human somatotrophs. A deeper understanding of the structural and functional nuances of the GHS-R1a will be crucial for the design of more specific and effective modulators of GH secretion for therapeutic purposes.

Conclusion

This compound is a vital research tool for probing the ghrelin-GHS-R1a axis in growth hormone regulation. Its selective binding to the GHS-R1a, without cross-reactivity with somatostatin receptors, allows for the specific investigation of this pathway. However, its effects on GH secretion are not straightforward, with evidence for both stimulatory and antagonistic actions depending on the species, dose, and experimental context. The data compiled in this guide underscore the complexity of GHS-R1a signaling and highlight the need for further research to fully understand the therapeutic potential of modulating this receptor. The detailed methodologies and pathway visualizations provided herein serve as a valuable resource for researchers dedicated to unraveling the intricate mechanisms of neuroendocrine control.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cortistatin mimics somatostatin by inducing a dual, dose-dependent stimulatory and inhibitory effect on growth hormone secretion in somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Ligands of the Ghrelin Receptor Versus Cortistatin-8: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the endogenous ligands of the ghrelin receptor and the synthetic peptide, Cortistatin-8. It delves into their binding affinities, functional potencies, and the signaling pathways they modulate. Detailed experimental protocols for key assays are provided to facilitate reproducible research in this critical area of pharmacology and drug development.

Introduction to the Ghrelin Receptor and its Ligands

The ghrelin receptor, officially known as the growth hormone secretagogue receptor type 1a (GHS-R1a), is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating energy homeostasis, growth hormone secretion, appetite, and metabolism.[1] Its activity is modulated by a variety of endogenous and synthetic ligands.

Endogenous Ligands:

-

Ghrelin: A 28-amino acid peptide hormone, primarily produced in the stomach, is the principal endogenous agonist for the GHS-R1a.[2] Its unique n-octanoylation at the serine-3 position is essential for its biological activity.[2]

-

Liver-expressed antimicrobial peptide 2 (LEAP2): This peptide acts as an endogenous antagonist or inverse agonist of the ghrelin receptor, providing a natural counterbalance to ghrelin's orexigenic effects.[3]

Synthetic Ligand:

-

This compound (CST-8): A synthetic, eight-amino-acid cyclic peptide analog of the natural neuropeptide cortistatin.[4] Unlike cortistatin, which binds to both somatostatin and ghrelin receptors, this compound is designed to selectively target the ghrelin receptor, where it has been reported to act as an antagonist.

Quantitative Comparison of Ligand Properties

The following table summarizes the available quantitative data on the binding affinity (Ki) and functional potency (EC50/IC50) of endogenous ligands and this compound at the ghrelin receptor. These values are critical for understanding the pharmacological profiles of these compounds.

| Ligand | Type | Receptor | Assay Type | Parameter | Value (nM) | Cell Line | Reference |

| Ghrelin | Endogenous Agonist | Human GHS-R1a | Radioligand Binding | Ki | 0.53 ± 0.03 | COS-7 | |

| Ghrelin | Endogenous Agonist | Human GHS-R1a | Calcium Mobilization | EC50 | 4.2 | CHO-K1 | |

| Ghrelin | Endogenous Agonist | Human GHS-R1a | β-arrestin Recruitment | EC50 | 8.5 ± 1.7 | U2OS | |

| LEAP2 | Endogenous Antagonist/Inverse Agonist | Human GHS-R1a | Radioligand Binding | Ki | ~10 | HEK293 | |

| LEAP2 | Endogenous Antagonist/Inverse Agonist | Human GHS-R1a | Calcium Mobilization | IC50 | ~20 | HEK293 | |

| This compound | Synthetic Antagonist | Human GHS-R1a | Radioligand Binding | - | Binds to GHS-R1a | - | |

| This compound | Synthetic Antagonist | Human GHS-R1a | Functional Assays | - | Antagonistic effects observed in vitro and in vivo in animals | - |

Note: Quantitative binding and functional data for this compound are not as extensively published as for the endogenous ligands. The available literature confirms its ability to bind to the ghrelin receptor and act as an antagonist, but specific Ki and IC50 values from standardized assays are not consistently reported.

Ghrelin Receptor Signaling Pathways

Activation of the ghrelin receptor initiates a cascade of intracellular signaling events through various G protein subtypes and β-arrestin. The primary signaling pathways are depicted below.

Caption: Ghrelin receptor signaling pathways.

Upon agonist binding, the ghrelin receptor can couple to:

-

Gαq/11: This is considered the canonical pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).

-

Gαi/o: This pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

-

Gαs: This pathway stimulates adenylyl cyclase, resulting in an increase in cAMP levels and activation of protein kinase A (PKA).

-

β-Arrestin: Recruitment of β-arrestin can lead to receptor desensitization, internalization, and G protein-independent signaling, such as the activation of the ERK pathway.

This compound, as an antagonist, is expected to inhibit these signaling cascades by preventing ghrelin-mediated receptor activation.

Detailed Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize ligands of the ghrelin receptor. These protocols are based on methodologies reported in the scientific literature.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the ghrelin receptor.

Caption: Radioligand competition binding assay workflow.

Materials:

-

Cell membranes expressing GHS-R1a (e.g., from HEK293 cells)

-

Radioligand (e.g., [¹²⁵I]-Ghrelin)

-

Unlabeled test compound (this compound) and control ligands (unlabeled ghrelin)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

96-well plates

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells stably or transiently expressing GHS-R1a.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of cell membrane suspension

-

50 µL of radioligand (at a concentration near its Kd)

-

50 µL of assay buffer (for total binding), unlabeled ghrelin at a saturating concentration (for non-specific binding), or varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a ligand to stimulate Gαq/11-mediated signaling by detecting changes in intracellular calcium concentration.

Caption: Calcium mobilization assay workflow.

Materials:

-

Cells expressing GHS-R1a (e.g., CHO or HEK293 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay Buffer (e.g., HBSS with 20 mM HEPES)

-

Test compounds (ghrelin, this compound)

-

96- or 384-well black-walled, clear-bottom plates

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

Procedure:

-

Cell Plating: Plate cells in 96- or 384-well plates and grow to confluence.

-

Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye diluted in assay buffer.

-

Incubation: Incubate the plate at 37°C for 45-60 minutes.

-

Ligand Preparation: Prepare serial dilutions of the agonist (ghrelin). For antagonist testing, prepare serial dilutions of the antagonist (this compound) and mix with a fixed concentration of agonist (e.g., EC80 of ghrelin).

-

Measurement: Place the cell plate in the fluorescence plate reader. Record baseline fluorescence, then inject the ligand solutions and continue to record the fluorescence signal over time.

-

Data Analysis: Calculate the change in fluorescence intensity. For agonists, plot the response against the log of the concentration to determine the EC50. For antagonists, plot the inhibition of the agonist response against the log of the antagonist concentration to determine the IC50.

β-Arrestin Recruitment Assay

This assay measures the interaction between the activated ghrelin receptor and β-arrestin, providing insights into a key G protein-independent signaling and receptor regulation pathway.

Caption: β-arrestin recruitment assay workflow.

Materials:

-

Cells (e.g., U2OS or HEK293) engineered to express GHS-R1a and a β-arrestin reporter system (e.g., PathHunter β-Arrestin system from DiscoveRx)

-

Test compounds (ghrelin, this compound)

-

Assay plates and reagents specific to the chosen reporter system

-

Luminometer or fluorescence plate reader

Procedure:

-

Cell Preparation: Use a cell line stably or transiently expressing the GHS-R1a and the β-arrestin reporter construct.

-

Cell Plating: Plate the cells in the appropriate assay plates.

-

Ligand Addition: Add serial dilutions of the agonist (ghrelin). For antagonist testing, pre-incubate the cells with serial dilutions of the antagonist (this compound) before adding a fixed concentration of the agonist.

-

Incubation: Incubate the plates according to the manufacturer's instructions for the specific assay technology (typically 60-90 minutes at 37°C).

-

Signal Detection: Add the detection reagents and measure the luminescent or fluorescent signal.

-

Data Analysis: Plot the signal against the log of the ligand concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.

Conclusion

The ghrelin receptor is a complex and highly sought-after drug target. A thorough understanding of its interaction with endogenous ligands, ghrelin and LEAP2, is fundamental for the development of novel therapeutics. This compound represents a promising synthetic tool for probing the pharmacology of the ghrelin receptor, although further quantitative characterization is warranted. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to investigate the intricate biology of the ghrelin system and to advance the discovery of new drugs for metabolic and endocrine disorders.

References

A Technical Guide to the Structural and Functional Divergence of Cortistatin and Cortistatin-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural and functional differences between the natural steroidal alkaloid, cortistatin, and its synthetic peptide analog, Cortistatin-8. While sharing a common nomenclature root, these two molecules represent distinct chemical entities with disparate biological targets and mechanisms of action. This document will elucidate their structural distinctions, compare their pharmacological activities through quantitative data, detail relevant experimental methodologies, and visualize their respective signaling pathways. This guide is intended to serve as a comprehensive resource for researchers in pharmacology, medicinal chemistry, and drug development.

Introduction

The cortistatins are a family of marine-derived steroidal alkaloids that have garnered significant interest for their potent biological activities. Cortistatin A, a prominent member of this family, is a highly selective inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/CDK19), key components of the Mediator complex involved in transcriptional regulation. In contrast, this compound is a synthetic, cyclic octapeptide designed as a selective antagonist of the ghrelin receptor (GHSR1a), a G-protein coupled receptor (GPCR) that plays a crucial role in appetite, metabolism, and growth hormone secretion. This guide will systematically dissect the fundamental differences between these two compounds, providing a clear understanding of their unique properties and therapeutic potential.

Structural Differences

The most fundamental difference between cortistatin and this compound lies in their chemical scaffolds. Cortistatin A is a complex polycyclic steroidal alkaloid, while this compound is a much smaller, cyclic peptide.

2.1. Cortistatin A

Cortistatin A possesses a unique 9(10,19)-abeo-androstane skeleton, characterized by a rearranged steroidal core featuring an oxabicyclo[3.2.1]octene moiety.[1] Its structure is rigid and complex, presenting a distinct three-dimensional conformation that is key to its biological activity.

Chemical Structure of Cortistatin A:

2.2. This compound

This compound is a synthetic cyclic peptide with the amino acid sequence Pro-Cys-Phe-Trp-Lys-Thr-Cys-Lys (PCFWKTCK). It is characterized by a disulfide bond between the two cysteine residues, which creates a cyclic structure. This peptide structure is fundamentally different from the steroidal backbone of cortistatin A.

Chemical Structure of this compound:

Quantitative Pharmacological Data

The distinct structures of cortistatin A and this compound dictate their interactions with different biological targets, resulting in vastly different pharmacological profiles.

Table 1: Quantitative Comparison of Cortistatin A and this compound

| Parameter | Cortistatin A | This compound |

| Molecular Target | Cyclin-Dependent Kinase 8 (CDK8) / Cyclin-Dependent Kinase 19 (CDK19) | Ghrelin Receptor (GHSR1a) |

| Binding Affinity (Kd) | 17 nM (to CDK8) | Data not available |

| IC50 | ~12 nM (in vitro against CDK8) | Data not available, but confirmed antagonist activity |

| Biological Activity | Anti-angiogenic, anti-proliferative, selective kinase inhibition | Ghrelin receptor antagonism |

| Mechanism of Action | Inhibition of transcriptional regulation through the Mediator complex | Blockade of ghrelin-induced signaling |

Experimental Protocols

4.1. Synthesis of Cortistatin A (Baran, 2008)

The total synthesis of cortistatin A is a complex, multi-step process that has been accomplished by several research groups. The Baran synthesis, starting from prednisone, is a landmark achievement in natural product synthesis.

Workflow for the Total Synthesis of Cortistatin A:

Caption: A simplified workflow for the total synthesis of Cortistatin A.

4.2. Synthesis of this compound

This compound, being a peptide, is synthesized using standard solid-phase peptide synthesis (SPPS) techniques, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

General Protocol for Solid-Phase Peptide Synthesis of this compound:

-

Resin Preparation: A suitable solid support resin (e.g., Rink amide resin) is swelled in a solvent such as dimethylformamide (DMF).

-

First Amino Acid Coupling: The C-terminal amino acid (Lysine) with its alpha-amino group protected by Fmoc is coupled to the resin.

-

Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid using a mild base, typically piperidine in DMF.

-

Sequential Amino Acid Coupling: The subsequent Fmoc-protected amino acids (Cys, Thr, Lys, Trp, Phe, Cys, Pro) are sequentially coupled to the growing peptide chain. Each coupling step is followed by a deprotection step.

-

Cyclization: After the linear peptide is assembled, the disulfide bond between the two cysteine residues is formed through oxidation.

-

Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

4.3. In Vitro Kinase Assay for CDK8 Inhibition

The inhibitory activity of cortistatin A against CDK8 can be determined using an in vitro kinase assay.

Protocol Outline:

-

Reaction Setup: A reaction mixture is prepared containing recombinant CDK8/CycC enzyme, a suitable substrate (e.g., a peptide derived from a known CDK8 substrate), and ATP in a kinase assay buffer.

-

Inhibitor Addition: Serial dilutions of cortistatin A are added to the reaction mixture.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature to allow for substrate phosphorylation.

-

Detection: The extent of phosphorylation is quantified. This can be done using various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based assay: Measuring the amount of ADP produced using a commercial kit (e.g., ADP-Glo™).

-

Fluorescence-based assay: Using a fluorescently labeled substrate and detecting the phosphorylated product.

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of cortistatin A, and the IC50 value is determined by fitting the data to a dose-response curve.

4.4. Ghrelin Receptor Antagonist Assay

The antagonistic activity of this compound at the ghrelin receptor can be assessed using a functional assay that measures the inhibition of ghrelin-induced signaling. A common method is to measure changes in intracellular calcium levels.

Protocol Outline:

-

Cell Culture: Cells stably expressing the human ghrelin receptor (GHSR1a), such as HEK293 or CHO cells, are cultured.

-

Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: A fixed concentration of ghrelin is added to the cells to stimulate the receptor.

-

Signal Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader or a fluorometer.

-

Data Analysis: The inhibitory effect of this compound on the ghrelin-induced calcium signal is quantified, and the IC50 value is determined.

Signaling Pathways

5.1. Cortistatin A: Inhibition of the CDK8/Mediator Pathway

Cortistatin A exerts its effects by directly inhibiting the kinase activity of CDK8 and CDK19, which are part of the Mediator complex. The Mediator complex is a large, multi-protein complex that acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery. By inhibiting CDK8/19, cortistatin A modulates the phosphorylation of various downstream targets, including transcription factors and RNA polymerase II, thereby altering gene expression.

Caption: Cortistatin A inhibits CDK8/19 within the Mediator complex.

5.2. This compound: Antagonism of the Ghrelin Receptor Signaling Pathway

This compound acts as an antagonist at the ghrelin receptor (GHSR1a), a GPCR. Upon binding of the endogenous ligand ghrelin, GHSR1a activates several intracellular signaling cascades, primarily through Gαq/11. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores. This compound competitively binds to the receptor, preventing ghrelin from binding and initiating this signaling cascade.

Caption: this compound antagonizes ghrelin receptor signaling.

Conclusion

This technical guide has delineated the profound structural and functional disparities between cortistatin A and this compound. Cortistatin A, a complex steroidal alkaloid, is a potent and selective inhibitor of the CDK8/19 Mediator kinases, with significant potential in oncology and other areas involving transcriptional dysregulation. In contrast, this compound is a synthetic cyclic peptide that acts as a selective antagonist of the ghrelin receptor, offering therapeutic possibilities for metabolic and endocrine disorders. A clear understanding of these differences is paramount for researchers and drug development professionals to effectively harness the unique therapeutic opportunities presented by these distinct molecular entities.

References

In Silico Modeling of Cortistatin Binding to the MRGPRX2 Receptor: A Technical Guide

Abstract: The interaction between the steroidal alkaloid Cortistatin A and the Mas-related G protein-coupled receptor X2 (MRGPRX2) is a key mechanism in non-IgE-mediated mast cell activation, neurogenic inflammation, and pruritus. Understanding this binding event at a molecular level is critical for the development of novel therapeutics targeting these pathways. This technical guide provides an in-depth overview of the in silico modeling of the Cortistatin-MRGPRX2 interaction, supported by recent structural biology data. It details the downstream signaling pathways, presents quantitative functional data, and offers comprehensive protocols for both computational modeling and relevant experimental validation assays. This document is intended for researchers, computational biologists, and drug development professionals engaged in GPCR-targeted discovery.

Introduction

Cortistatin A, a complex steroidal alkaloid isolated from the marine sponge Corticium simplex, has garnered significant attention for its potent biological activities, including anti-angiogenic and anti-inflammatory effects.[1][2] A primary target of Cortistatin is the Mas-related G protein-coupled receptor X2 (MRGPRX2), a primate-specific receptor predominantly expressed on mast cells and sensory neurons.[3][4] Activation of MRGPRX2 by a diverse range of cationic ligands, including neuropeptides like Substance P and Cortistatin-14 (a peptide analog of Cortistatin A), triggers mast cell degranulation and contributes to pseudo-allergic drug reactions, itch, and pain.[1]

The recent elucidation of the cryogenic electron microscopy (cryo-EM) structure of MRGPRX2 in complex with Cortistatin-14 has revolutionized the potential for structure-based drug design. These structural insights provide an atomic-level blueprint for performing highly accurate in silico modeling, enabling the precise investigation of binding modes, the identification of key interacting residues, and the virtual screening of novel modulators. This guide outlines the core principles and methodologies for leveraging these advancements.

Receptor Biology: MRGPRX2

MRGPRX2 is a class A GPCR that acts as a promiscuous receptor for numerous basic secretagogues. Its activation initiates a complex signaling cascade that diverges into multiple downstream pathways, leading to a range of cellular responses from degranulation to cytokine release.

MRGPRX2 Signaling Pathways

Upon agonist binding, MRGPRX2 undergoes a conformational change that facilitates coupling to heterotrimeric G proteins and recruitment of β-arrestins. The receptor robustly couples to both Gαq and Gαi families of G proteins, and can also engage β-arrestin in a ligand-dependent manner, leading to balanced or biased signaling.

-

Gαq Pathway: Activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rapid increase in intracellular Ca2+ is a primary driver of mast cell degranulation.

-

Gαi Pathway: Coupling to Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunit from Gαi can also contribute to the activation of other effectors, including PLCβ isoforms, potentially synergizing with the Gαq pathway.

-

β-Arrestin Pathway: Ligands like Substance P can act as balanced agonists, promoting the recruitment of β-arrestin to the activated receptor. This interaction mediates receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs).

Quantitative Ligand Activity Data

While direct radioligand binding assays to determine affinity constants (Kd, Ki) for Cortistatin-14 are not prominently featured in the literature, its potency has been extensively quantified through functional assays. These assays measure the cellular response to receptor activation, providing EC50 values that reflect the ligand's functional potency.

| Assay Type | Ligand | Cell System | Measured Parameter | EC50 Value (nM) | Reference |

| β-Arrestin Recruitment | Cortistatin-14 | CHO-K1 | β-Arrestin 2 Recruitment | 2.1 | |

| Intracellular Calcium Flux | Cortistatin-14 | CHO-K1 | Ca²⁺ Mobilization | 17.0 | |

| Intracellular Calcium Flux | Cortistatin-14 | HEK293 | Ca²⁺ Mobilization | 25.0 | |

| β-Arrestin Recruitment | Cortistatin | CHO-K1 | β-Arrestin Recruitment | Not specified | |

| Mast Cell Degranulation | Cortistatin-14 | LAD2 Cells | β-Hexosaminidase Release | Concentration-dependent |

In Silico Modeling Workflow

The availability of the high-resolution cryo-EM structure of the MRGPRX2-Gq-Cortistatin-14 complex (PDB ID: 7S8L) is the ideal starting point for in silico modeling. The primary computational experiment is "redocking," a process that validates the chosen docking protocol by confirming its ability to reproduce the experimentally determined binding pose of the ligand.

Key Binding Site Residues

The cryo-EM structure reveals a wide-open, shallow binding pocket with two distinct sub-pockets. Cortistatin-14 utilizes both.

-

Sub-pocket 1 (Negatively Charged): The basic Lysine residue (Lys3) of Cortistatin-14 forms strong ionic interactions with two acidic residues, Asp184 and Glu164 , in the receptor. These charge interactions are critical for anchoring the peptide.

-

Sub-pocket 2 (Hydrophobic): The remainder of the peptide extends across a more hydrophobic region, making key contacts with residues such as Trp243 and Phe170 .

Experimental Protocols

Protocol: In Silico Redocking of Cortistatin-14 into MRGPRX2

This protocol describes the validation of a docking workflow by redocking Cortistatin-14 into the MRGPRX2 binding site from the PDB structure 7S8L.

Software:

-

UCSF Chimera or PyMOL (for visualization and preparation)

-

AutoDock Tools (for preparing PDBQT files)

-

AutoDock Vina (for docking)

Methodology:

-

Structure Preparation:

-

Download the biological assembly for PDB ID 7S8L from the RCSB PDB database.

-

Load the structure into UCSF Chimera or PyMOL.

-

Remove all non-essential chains, including the G-protein subunits (Chains B, C, D), scFv (Chain E), and any lipids or solvent molecules, retaining only the MRGPRX2 receptor (Chain A) and the Cortistatin-14 peptide (Chain R).

-

Save the receptor and the ligand as separate PDB files (receptor.pdb and native_ligand.pdb).

-

-

Receptor and Ligand File Preparation (AutoDock Tools):

-

Receptor: Open receptor.pdb. Add polar hydrogens and assign Gasteiger charges. Save the output as a PDBQT file (receptor.pdbqt).

-

Ligand: Open native_ligand.pdb. Detect the peptide root and allow all torsions. Save the output as a PDBQT file (ligand.pdbqt).

-

-

Grid Box Definition:

-

In AutoDock Tools, load both receptor.pdbqt and ligand.pdbqt.

-

Center the grid box on the ligand.pdbqt molecule.

-

Set the dimensions of the grid box to fully encompass the ligand with a buffer of at least 10 Å in each dimension (e.g., 40 x 40 x 40 Å). Record the center coordinates and dimensions.

-

-

Docking with AutoDock Vina:

-

Create a configuration file (conf.txt) specifying the file paths and grid box parameters:

-

Run the docking simulation from the command line: vina --config conf.txt --log docking_log.txt

-

-

Results Analysis:

-

Vina will output a PDBQT file (docking_results.pdbqt) containing multiple binding poses, ranked by binding affinity (kcal/mol).

-

Load the receptor.pdb, native_ligand.pdb, and the top-ranked pose from docking_results.pdbqt into a visualization software.

-

Align the receptor structures and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the native (cryo-EM) pose of the ligand.

-

Validation Criterion: An RMSD value < 2.0 Å is considered a successful redocking, validating the protocol for use in virtual screening or binding mode analysis of other ligands.

-

Protocol: Representative Competitive Radioligand Binding Assay

This protocol describes a generalized method for determining the binding affinity of a non-labeled compound (e.g., Cortistatin-14) by measuring its ability to compete with a known radiolabeled ligand for binding to MRGPRX2.

Materials:

-

Cell Membranes: Membrane preparations from HEK293 cells stably expressing human MRGPRX2.

-

Radioligand: A suitable radiolabeled MRGPRX2 agonist or antagonist (e.g., a tritiated or iodinated peptide/small molecule). The concentration used should be at or near its Kd value.

-

Test Compound: Cortistatin-14.

-

Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold Binding Buffer.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, non-labeled MRGPRX2 ligand.

Workflow:

Methodology:

-

Assay Setup: In a 96-well plate, add in order:

-

50 µL Binding Buffer (for total binding) OR 50 µL non-specific control (for non-specific binding) OR 50 µL of Cortistatin-14 serial dilutions.

-

50 µL of radioligand solution (at a final concentration of ~Kd).

-

100 µL of MRGPRX2 membrane suspension.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

-

Filtration: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters three times with 200 µL of ice-cold Wash Buffer.

-

Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding = (Total binding) - (Non-specific binding).

-

Plot the percentage of specific binding against the log concentration of Cortistatin-14.

-

Use non-linear regression (sigmoidal dose-response) to fit the data and determine the IC50 value (the concentration of Cortistatin-14 that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Functional Calcium Mobilization Assay

This protocol measures the activation of the Gαq pathway by monitoring intracellular calcium changes in response to Cortistatin-14.

Materials:

-

Cells: HEK293 cells stably co-expressing MRGPRX2 and a G-protein like Gα15 (HEK293-MRGPRX2/Gα15) or LAD2 mast cells.

-

Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test Compound: Cortistatin-14.

Methodology:

-

Cell Plating: Plate cells in a black, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading: Remove growth media and add Assay Buffer containing the calcium indicator dye. Incubate for 60 minutes at 37°C.

-

Washing: Gently wash the cells twice with Assay Buffer to remove excess dye. Add a final volume of 100 µL of Assay Buffer to each well.

-

Measurement: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Stimulation: Record a baseline fluorescence for 10-20 seconds. Then, add serial dilutions of Cortistatin-14 to the wells and immediately begin measuring the fluorescence intensity every second for at least 120 seconds.

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

-

Plot the response against the log concentration of Cortistatin-14.

-

Use non-linear regression to fit the data and determine the EC50 value.

-

Conclusion

The combination of high-resolution structural data and sophisticated computational tools has created an unprecedented opportunity to dissect the molecular intricacies of the Cortistatin-MRGPRX2 interaction. The in silico redocking protocol, anchored by the experimental cryo-EM structure, provides a robust and reliable method to validate computational models. This validated approach can then be extended to screen for novel agonists or antagonists, to probe the effects of mutations, and to guide the rational design of next-generation therapeutics targeting mast cell-mediated diseases. The experimental protocols provided herein serve as a guide for the functional validation of in silico hypotheses, forming a comprehensive workflow for modern GPCR drug discovery.

References

The Cortistatin/Ghrelin System: A Technical Guide to its Physiological Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate interplay between the neuropeptide cortistatin (CST) and the orexigenic hormone ghrelin presents a fascinating and complex regulatory system with profound implications for neuroendocrine function, metabolism, and beyond. While structurally similar to somatostatin (SST), cortistatin exhibits a unique pharmacological profile, most notably its ability to bind to the ghrelin receptor, the growth hormone secretagogue receptor type 1a (GHS-R1a). This interaction positions the cortistatin/ghrelin system as a critical node in the gut-brain axis, influencing a wide array of physiological processes. This technical guide provides an in-depth exploration of the core physiological functions of the cortistatin/ghrelin system, with a focus on quantitative data, detailed experimental methodologies, and visualized signaling and experimental frameworks to support advanced research and drug development endeavors.

Core Physiological Functions

The cortistatin/ghrelin system exerts significant influence over several key physiological domains:

-

Neuroendocrine Regulation: A primary function of this system is the modulation of pituitary hormone secretion. Both cortistatin and ghrelin impact the release of growth hormone (GH), prolactin (PRL), and adrenocorticotropic hormone (ACTH).

-

Metabolic Homeostasis: The interplay between cortistatin and ghrelin is crucial for regulating glucose metabolism and insulin secretion, with implications for metabolic disorders.

-

Pancreatic Function: The expression and interaction of components of the cortistatin/ghrelin system within the pancreas suggest a role in local endocrine and exocrine regulation.

Data Presentation: Quantitative Insights into the Cortistatin/Ghrelin System

The following tables summarize key quantitative data from in vitro and in vivo studies, providing a comparative overview of the interactions and effects of cortistatin and ghrelin.

Table 1: Receptor Binding Affinities

| Ligand | Receptor | Tissue/Cell Line | Binding Affinity (IC50/Ki) | Reference |

| Cortistatin-14 | Human SSTR2-5 | Stably transfected cells | 0.1–0.3 nM (IC50) | [1] |

| Cortistatin-17 | Human SSTRs | Chinese hamster ovary cells | 0.4–0.6 nM (IC50) | [1] |

| Ghrelin | GHS-R1a | Human pituitary membranes | 4.6-5.4 x 10-7 mol/l | [2] |

| Cortistatin-14 | GHS-R1a | Human pituitary membranes | 4.6-5.4 x 10-7 mol/l | [2] |

Table 2: In Vivo Effects on Hormone Secretion in Humans

| Peptide (Dose) | Hormone | Effect | Magnitude of Effect | Reference |

| Cortistatin-14 (2.0 µg/kg/h) | Spontaneous GH | Inhibition | ~90% | [3] |

| Cortistatin-14 (2.0 µg/kg/h) | Insulin | Inhibition | ~45% | |

| Cortistatin-14 (2.0 µg/kg/h) | Glucagon | Inhibition | ~40% | |

| Cortistatin-14 (2.0 µg/kg/h) | Ghrelin | Inhibition | ~55% | |

| Ghrelin (1.0 µg/kg) | GH | Stimulation | Significantly more than GHRH | |

| Ghrelin (1.0 µg/kg) | Insulin | Inhibition | P < 0.01 |

Table 3: In Vitro Effects of Cortistatin on Hormone Secretion

| Peptide (Concentration) | Cell Type | Hormone | Effect | Magnitude of Effect | Reference |

| Cortistatin-14 (10 nM) | Human fetal pituitary cells | GH | Inhibition | Up to 65% | |

| Cortistatin-17 (100 nM) | GH-secreting adenoma cells | GHRH-stimulated GH | Inhibition | 30-50% | |

| Cortistatin-17 (100 nM) | GH-secreting adenoma cells | Ghrelin analog-stimulated GH | Inhibition | 30-50% | |

| Cortistatin-17 (10 nM) | Prolactinoma cells | PRL | Inhibition | 20-40% | |

| Cortistatin-14 (100 nM) | Mouse and baboon pituitary cells | PRL | Stimulation | Blocked by GHS-R1a antagonist |

Signaling Pathways

The physiological effects of the cortistatin/ghrelin system are mediated through complex intracellular signaling cascades. Ghrelin, upon binding to GHS-R1a, primarily activates the Gαq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). While cortistatin also binds to GHS-R1a, its downstream signaling is less clearly elucidated and may be influenced by its concurrent binding to somatostatin receptors. The stimulatory effect of cortistatin on prolactin secretion, which is blocked by a GHS-R1a antagonist, suggests a direct signaling role through the ghrelin receptor in this specific context.

Experimental Protocols

Radioligand Binding Assay for GHS-R1a

This protocol details a competitive binding assay to determine the affinity of ligands for the GHS-R1a.

1. Membrane Preparation:

-

Culture HEK293 cells stably expressing GHS-R1a.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in cold lysis buffer (50mM Tris-HCl, 5mM MgCl₂, 5mM EDTA, with protease inhibitors).

-

Homogenize the cell suspension and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet with fresh lysis buffer and repeat centrifugation.

-

Resuspend the final pellet in a storage buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C.

-

Determine protein concentration using a BCA assay.

2. Binding Assay:

-

The assay is performed in a 96-well plate with a final volume of 250 µL.

-

Total Binding: Add diluted membranes (5-20 µg protein), assay buffer, and radioligand (e.g., [¹²⁵I]-Ghrelin) at a concentration near its Kd.

-

Non-Specific Binding: Add diluted membranes, a saturating concentration of an unlabeled competitor (e.g., 1 µM unlabeled ghrelin), and the radioligand.

-

Competition Binding: Add diluted membranes, radioligand, and varying concentrations of the test compound (e.g., cortistatin).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

3. Filtration and Counting:

-

Terminate the reaction by rapid vacuum filtration onto a filter plate (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters and add scintillation cocktail.

-

Count the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For competition assays, determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

References